Bepotastine Tosylate Bepotastine Tosylate Bepotastine besilate is a second generation antihistamine. Bepostatine besilate is used to treat allergic rhinitis and urticaria and pruritus. Bepotastine besilate inhibits the action of histamine by blocking histamine H1 receptors, antagonising the vasoconstrictor, and to a lesser extent, the vasodilator effects of histamine. Mast cell stabilisers inhibit degranulation and consequently the release of histamine by interrupting the normal chain of intracellular signals. The brand of Bepostatine besilate is Talion.
Brand Name: Vulcanchem
CAS No.: 1160415-45-1
VCID: VC0520990
InChI: InChI=1S/C21H25ClN2O3.C7H8O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);2-5H,1H3,(H,8,9,10)/t21-;/m0./s1
SMILES: O=C(O)CCCN1CCC(O[C@@H](C2=CC=C(Cl)C=C2)C3=NC=CC=C3)CC1.OS(=O)(C4=CC=C(C)C=C4)=O
Molecular Formula: C28H33ClN2O6S
Molecular Weight: 561.09

Bepotastine Tosylate

CAS No.: 1160415-45-1

Cat. No.: VC0520990

Molecular Formula: C28H33ClN2O6S

Molecular Weight: 561.09

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bepotastine Tosylate - 1160415-45-1

Specification

CAS No. 1160415-45-1
Molecular Formula C28H33ClN2O6S
Molecular Weight 561.09
IUPAC Name 4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid tosylate
Standard InChI InChI=1S/C21H25ClN2O3.C7H8O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);2-5H,1H3,(H,8,9,10)/t21-;/m0./s1
Standard InChI Key KQKKAOMHUQPSEP-BOXHHOBZSA-N
SMILES O=C(O)CCCN1CCC(O[C@@H](C2=CC=C(Cl)C=C2)C3=NC=CC=C3)CC1.OS(=O)(C4=CC=C(C)C=C4)=O
Appearance Solid powder

Introduction

Chemical Properties and Structure

Bepotastine tosylate is a selective histamine H1 receptor antagonist characterized by the following chemical properties:

PropertyValue
Chemical FormulaC28H33ClN2O6S
Molecular Weight561.09 g/mol
CAS Number1160415-45-1
AppearanceNo data available
Storage ConditionsPowder: -20°C for 3 years; In solvent: -80°C for 1 year

The compound consists of bepotastine (the active moiety) combined with tosylate (p-toluenesulfonic acid) as the salt-forming agent. Bepotastine tosylate belongs to the second-generation piperidine chemical class of antihistamines, specifically engineered to minimize central nervous system effects while maintaining potent antihistaminic activity .

The molecular structure features the parent bepotastine molecule, which contains a chlorophenyl and pyridyl methoxy group attached to a piperidine ring with a butyric acid side chain. The tosylate counterion enhances the compound's stability and solubility profile compared to the free base form .

Pharmacological Properties

Mechanism of Action

Bepotastine tosylate functions primarily as a direct histamine H1 receptor antagonist with high selectivity. Unlike first-generation antihistamines, it demonstrates minimal blood-brain barrier penetration, resulting in reduced sedative effects. Beyond receptor antagonism, bepotastine tosylate exhibits several additional pharmacological activities that contribute to its therapeutic potential :

  • Selective antagonism of histamine H1 receptors

  • Mast cell stabilization, reducing histamine release

  • Inhibitory effect on histamine-mediated upregulation of nerve growth factor (NGF) expression

  • Suppression of eosinophil migration into inflamed tissues

The compound's mast cell stabilizing properties are particularly noteworthy, as this mechanism provides additional anti-inflammatory effects beyond direct H1 receptor blockade .

Preclinical Studies

In Vitro Findings

Laboratory investigations have revealed important pharmacological properties of bepotastine tosylate at the cellular level. In studies using rat peritoneal mast cells (RPMCs), bepotastine tosylate demonstrated concentration-dependent inhibition of histamine release. When preincubated with RPMCs for 120 minutes at concentrations of 10, 100, and 1000 μM, the compound decreased A23187-induced histamine release, with statistically significant reductions observed at the 1000 μM concentration .

This finding supports bepotastine tosylate's dual mechanism as both a histamine receptor antagonist and a mast cell stabilizer, providing a more comprehensive approach to controlling allergic responses than receptor antagonism alone.

In Vivo Studies

Animal models have further elucidated the pharmacological effects of bepotastine tosylate. Key findings from these studies include:

  • Conjunctival application of bepotastine tosylate (10 g/L, 1.0% w/v) administered three times at 20-minute intervals resulted in significant inhibition of platelet-activating factor (PAF)-induced conjunctival eosinophil infiltration .

  • Oral administration (3 mg/kg) suppressed scratching behavior in animal models, reducing both the frequency of scratching episodes and their duration to levels comparable with control subjects .

  • At higher doses (10 mg/kg orally), bepotastine tosylate significantly reduced serum leukotriene B4 (LTB4) levels in NC/Nga mice with skin rash, with measurements showing reduction to 711.3 pg/mL at 1 hour and 858.8 pg/mL at 2 hours post-administration .

These preclinical findings demonstrate bepotastine tosylate's multifaceted activity against various manifestations of allergic responses, including pruritus, eosinophil infiltration, and inflammatory mediator production.

Formulation and Stability

Bepotastine tosylate presents specific considerations for pharmaceutical formulation. The compound is typically prepared as a powder and requires appropriate storage conditions for optimal stability. Based on stability data, the powder form maintains integrity for up to 3 years when stored at -20°C, while solutions prepared with appropriate solvents remain stable for approximately 1 year when stored at -80°C .

For preparing stock solutions, various concentrations can be achieved depending on the intended application:

AmountConcentrationVolume Required
1 mg1 mM1.7822 mL
5 mg5 mM8.9112 mL
10 mg10 mM17.8225 mL
1 mg50 mM0.3564 mL
5 mg50 mM1.7822 mL
10 mg50 mM3.5645 mL

The solvent selection should be based on the specific requirements of the intended application, with preparation recommendations indicating that solutions should be used as soon as possible after preparation for optimal activity .

Research and Development Considerations

Formulation Development

Research into novel formulations of bepotastine tosylate continues to evolve. Patent literature indicates ongoing development of various formulations containing bepotastine salts, including compositions with specific excipients designed to enhance stability, bioavailability, or patient acceptability .

Compositions under development include nasal sprays containing various concentrations of bepotastine (ranging from 0.5% w/v to 8.00% w/v) combined with excipients such as dibasic sodium phosphate heptahydrate, sodium chloride, edetate disodium, benzalkonium chloride, HPMC, citric acid monohydrate, and taste-masking agents .

Future Research Directions

Several areas warrant further investigation regarding bepotastine tosylate:

  • Direct comparative studies between tosylate and besilate salt forms to determine if there are clinically meaningful differences in efficacy, safety, or pharmacokinetics

  • Investigation of bepotastine tosylate in extended-release formulations for once-daily dosing

  • Evaluation of combination therapies with other anti-allergic or anti-inflammatory agents

  • Exploration of additional therapeutic indications beyond the currently recognized allergic conditions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator